3-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid
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Overview
Description
3-((2-Methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid is an organic compound that features a unique combination of functional groups, including a methoxyethyl group, a tetrahydropyran ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid typically involves the reaction of tetrahydropyran derivatives with methoxyethylamine and subsequent functionalization to introduce the propanoic acid group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxyethyl and tetrahydropyran groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-((2-Methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-amine: Shares the tetrahydropyran ring but lacks the methoxyethyl and propanoic acid groups.
3,4-Dihydro-2H-pyran: Contains a similar ring structure but differs in functional groups and overall structure.
2-Methoxyethylamine: Contains the methoxyethyl group but lacks the tetrahydropyran and propanoic acid components.
Uniqueness
3-((2-Methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H21NO4 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-[2-methoxyethyl(oxan-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-15-9-6-12(5-2-11(13)14)10-3-7-16-8-4-10/h10H,2-9H2,1H3,(H,13,14) |
InChI Key |
CZPZFGVDEBXDPV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCC(=O)O)C1CCOCC1 |
Origin of Product |
United States |
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